Bromo(methanesulfonyl)methane

Description

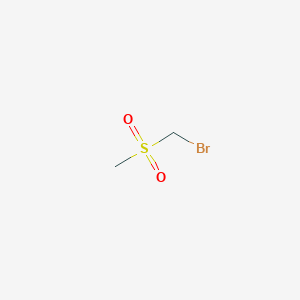

Bromo(methanesulfonyl)methane (CH₃SO₂CH₂Br) is a brominated sulfonyl compound characterized by a methanesulfonyl group (-SO₂CH₃) and a bromine atom attached to a central methane backbone. These compounds are pivotal in constructing complex molecules due to their reactivity and selectivity, particularly in pharmaceutical and materials science applications .

Properties

IUPAC Name |

bromo(methylsulfonyl)methane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BrO2S/c1-6(4,5)2-3/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVHFQDFCYNSQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78967-61-0 | |

| Record name | bromo(methanesulfonyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo(methanesulfonyl)methane can be synthesized through the reaction of methanesulfonyl chloride with bromomethane under controlled conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of methanesulfonic acid followed by bromination. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bromo(methanesulfonyl)methane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are often used under acidic or basic conditions.

Major Products Formed:

Substitution Reactions: Products include various sulfonyl derivatives depending on the nucleophile used.

Oxidation Reactions: Major products include methanesulfonic acid and other sulfonic acid derivatives.

Scientific Research Applications

Chemical Synthesis

Bromo(methanesulfonyl)methane serves as a valuable building block in organic synthesis. It is utilized for the preparation of various sulfonyl compounds, which are important in medicinal chemistry and agrochemicals. The compound can facilitate the introduction of sulfonyl groups into organic molecules, enhancing their pharmacological properties.

Synthesis of Sulfonamides

One of the primary applications of this compound is in the synthesis of sulfonamide derivatives. These derivatives have been studied for their anticonvulsant properties, making them potential candidates for treating epilepsy and other neurological disorders. The synthesis typically involves the reaction of this compound with amines to form sulfonamides.

Biochemical Applications

This compound is also studied for its biochemical properties, particularly its role as an inhibitor in various metabolic pathways.

Inhibition of Methanogenesis

Research indicates that this compound can inhibit methanogenesis, which is the biological production of methane by microorganisms. This property is particularly useful in environmental studies focusing on reducing methane emissions from waste treatment processes. The compound's mechanism involves competing with methyl-coenzyme M, a key component in the methanogenic pathway, thereby inhibiting methane production and promoting alternative metabolic routes such as homoacetogenesis .

Bioelectrochemical Systems

In bioelectrochemical systems, this compound has been used to enhance the production of value-added chemicals by inhibiting methanogenesis. Studies show that using this compound can redirect electron flow towards the synthesis of products like acetate and formate, which are valuable in various industrial applications .

Study on Methanogenesis Inhibition

A study investigated the effects of this compound on hydrogenotrophic methanogens under controlled laboratory conditions. The results demonstrated that the presence of this compound significantly increased formate production while reducing methane output, suggesting its potential as a tool for managing methane emissions in anaerobic digestion systems .

| Parameter | Control (No Inhibitor) | With this compound |

|---|---|---|

| Methane Production (mmol) | 50 | 10 |

| Formate Production (mmol) | 5 | 25 |

| Acetate Production (mmol) | 15 | 20 |

Application in Organic Synthesis

Another case study focused on synthesizing novel sulfonamide compounds using this compound as a precursor. The synthesized compounds were tested for anticonvulsant activity, showing promising results that warrant further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of bromo(methanesulfonyl)methane involves its ability to act as an electrophile in chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives . The molecular targets and pathways involved include interactions with enzymes and other proteins, which can lead to changes in their activity and function .

Comparison with Similar Compounds

Structural Analogues and Steric Considerations

Bromo(methanesulfonyl)methane belongs to a broader class of halogenated sulfonyl compounds. Key structural analogues include:

- 1-(Bromomethyl)-1-methanesulfonylcyclohexane : The cyclohexane backbone introduces steric bulk, which may reduce reactivity compared to the linear methane structure .

- (2-Bromo-4-methylphenyl)methanesulfonyl chloride : Aromatic substitution (phenyl group) modifies electronic properties, enhancing resonance stabilization but limiting flexibility .

Table 1: Structural and Stability Comparison

| Compound | Molecular Formula | Stability (Relative) | Key Feature |

|---|---|---|---|

| This compound | CH₃SO₂CH₂Br | Moderate | Linear aliphatic backbone |

| Bromomethanesulfonyl chloride | CH₂BrClO₂S | Low | Dual halogenation (Br, Cl) |

| Chloro(methanesulfonyl)methane | CH₃SO₂CH₂Cl | High | Chlorine substitution |

| 1-(Bromomethyl)-1-methanesulfonylcyclohexane | C₈H₁₅BrO₂S | Moderate | Cyclohexane steric hindrance |

Key Insight : Methyl, chloro, and bromo substituents exhibit similar steric profiles, but bromine’s larger atomic radius and lower electronegativity can reduce stability compared to chlorine .

Stability and Reactivity

Bromo derivatives are generally less stable than their chloro counterparts due to weaker C-Br bonds. ranks stability as butane > nitrogen/oxygen/hydroxyl > chloro > bromo , suggesting this compound may require careful handling to prevent decomposition . Reactivity trends include:

- Sulfonylation Efficiency : Bromomethanesulfonyl chloride demonstrates high reactivity as a sulfonylating agent, a trait likely shared by this compound .

- Synthesis Yields : In related syntheses (e.g., mesylate formation), bromo group introduction achieves 72% yield, while subsequent methanesulfonyl chloride reactions yield 54% .

Biological Activity

Bromo(methanesulfonyl)methane (BMSM), a compound characterized by its unique electrophilic properties, has garnered attention in the scientific community for its potential biological activities. This article delves into the biological activity of BMSM, focusing on its mechanism of action, target interactions, and relevant research findings.

Overview of this compound

BMSM is a bromo-substituted sulfonyl compound with the molecular formula C₂H₇BrO₂S. Its electrophilic nature allows it to interact with nucleophilic sites in biological molecules, such as proteins and DNA, leading to various biochemical effects. The compound is primarily studied for its applications in organic synthesis and potential therapeutic uses.

The mechanism of action of BMSM involves electrophilic substitution , where the bromine atom acts as an electrophile that can form covalent bonds with nucleophiles in biomolecules. This interaction can lead to modifications in protein structure and function, potentially resulting in altered biological activity.

Target Interactions

- Proteins : BMSM may modify amino acid residues containing nucleophilic side chains (e.g., cysteine, lysine), affecting protein function and stability.

- DNA : The compound can interact with nucleophilic sites in DNA, leading to potential mutagenic effects or interference with replication processes.

Biological Activity and Toxicity Studies

- Inhibition Studies : Research indicates that BMSM exhibits inhibitory effects on various enzymes and cellular processes. For instance, studies have shown that BMSM can inhibit methanogenesis in microbial communities, suggesting its potential as a biocontrol agent in environmental applications .

- Cytotoxicity : In vitro studies have demonstrated that BMSM can induce cytotoxic effects in human cancer cell lines. The compound's ability to induce apoptosis through reactive oxygen species (ROS) generation has been noted, highlighting its potential as an anticancer agent .

- Case Studies : A notable case study involved the use of BMSM in agricultural settings, where it was tested as a methanogenic inhibitor to reduce methane emissions from livestock. The results indicated significant reductions in methane production without adversely affecting microbial community structure .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Bromo-substituted sulfonyl | Inhibits methanogenesis; cytotoxicity | High reactivity due to bromine |

| Methanesulfonyl Chloride | Chlorinated sulfonyl | Moderate reactivity; less toxic | Chlorine less reactive than bromine |

| Tosylates | Toluene sulfonyl derivatives | Used in similar reactions | Stable under various conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.